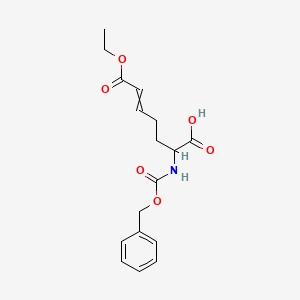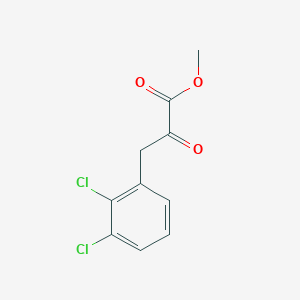
5,7-Dichloro-1-methyl-6-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-1-methyl-6-azaindole: is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in various medicinal chemistry applications . The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with chlorine atoms at the 5 and 7 positions and a methyl group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1-methyl-6-azaindole can be achieved through various methods. One common approach involves the cyclization of hydrazones in polyphosphoric acid at elevated temperatures (160-180°C) . Another method includes the use of nicotinic acid derivatives or 2,6-dichloropyridine as starting materials, followed by a series of reactions including epoxide-opening-cyclization-dehydration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to dramatically accelerate the penultimate reaction step, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-1-methyl-6-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 5,7-Dichloro-1-methyl-6-azaindole is used as a building block in the synthesis of various biologically active molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Azaindole derivatives, including this compound, have shown significant biological activities. They are used in the development of kinase inhibitors, which are important in cancer treatment . The compound’s ability to modulate biological processes makes it a potential candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1-methyl-6-azaindole involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of protein kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
- 4-Bromo-6-azaindole
- 5-Chloro-7-azaindole
- 2-Methyl-1-(phenylsulfonyl)-6-azaindole
Comparison: 5,7-Dichloro-1-methyl-6-azaindole is unique due to the presence of chlorine atoms at the 5 and 7 positions and a methyl group at the 1 position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it different from other azaindole derivatives .
Properties
Molecular Formula |
C8H6Cl2N2 |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
5,7-dichloro-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6Cl2N2/c1-12-3-2-5-4-6(9)11-8(10)7(5)12/h2-4H,1H3 |
InChI Key |
IHPXOBGTPONPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=NC(=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)


![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)





